Balanced SERT/NET Inhibition Profile Contrasts with NET-Selective TCAs Like Desipramine
Amitriptyline exhibits a balanced dual inhibition profile at human SERT and NET, with Ki values of 3.45 nM and 13.3 nM, respectively (SERT/NET ratio = 0.26) . In contrast, the TCA desipramine demonstrates marked NET selectivity, with Ki values of 61 nM at SERT and 4 nM at NET (SERT/NET ratio = 15.25) . This 59-fold difference in the SERT/NET selectivity ratio predicts fundamentally distinct effects on synaptic serotonin and norepinephrine levels.
| Evidence Dimension | Monoamine transporter binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | SERT Ki = 3.45 nM; NET Ki = 13.3 nM; SERT/NET ratio = 0.26 |
| Comparator Or Baseline | Desipramine: SERT Ki = 61 nM; NET Ki = 4 nM; SERT/NET ratio = 15.25 |
| Quantified Difference | SERT/NET selectivity ratio differs by 59-fold |
| Conditions | Radioligand binding assays using human recombinant SERT and NET expressed in HEK-293 cells |
Why This Matters
The balanced SERT/NET inhibition of amitriptyline makes it the appropriate reference compound for studies requiring dual monoamine potentiation, whereas desipramine is unsuitable for investigations involving serotonergic mechanisms.
